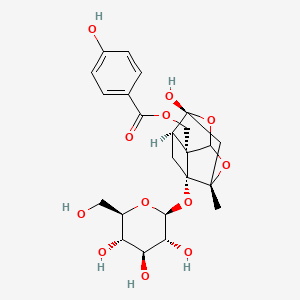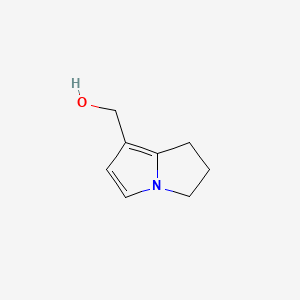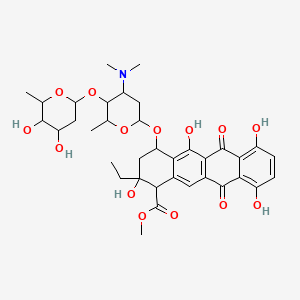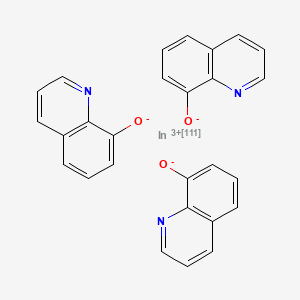
Indium In 111 oxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium In 111 oxyquinoline (oxine) is a diagnostic radiopharmaceutical intended for radiolabeling of autologous leukocytes. It is composed of a 3:1 saturated complex of In-111 isotope and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. It is therefore useful in nuclear medicine, and is used in the labeling of leukocytes for localization of processes to which leukocytes migrate, such as those associated with abscesses or other infections. The degree of accuracy may vary with labeling techniques and with the size, location and nature of the inflammatory process. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.
Aplicaciones Científicas De Investigación
Migration and Localization of Dendritic Cells
Indium In 111 oxyquinoline has been employed to label in vitro-generated, antigen-loaded, human dendritic cells to track their distribution after administration. The mode of administration significantly influences the localization of these cells, with variations noted in the pattern of distribution between intravenous, subcutaneous, and intradermal injections. The study highlighted the potential of Indium In 111 oxyquinoline in enhancing the understanding of cellular migration and localization in the context of active immunotherapy for malignancies (Morse et al., 1999).
Diagnosis of Appendicitis
Indium In 111 oxyquinoline has been used in the labeling of autologous leukocytes for the diagnosis of appendicitis. The study demonstrated a high accuracy rate, with the technique altering clinical decisions in several cases. The labeled leukocytes helped in expediting appropriate management by producing images consistent with diagnoses other than appendicitis (Delaney et al., 1989).
Diagnosis of Intraperitoneal Sepsis
Indium In 111 oxyquinoline was employed to label autologous polymorphonuclear leukocytes for detecting postoperative infection. The labeled leukocytes migrated to sites of infection, inflammation, or both, which were then localized using standard scintigraphy. The study highlighted the potential of this technique in noninvasively diagnosing postoperative infection with high accuracy (Ascher et al., 1979).
Detection of Infection and Inflammation
The use of Indium In 111 oxyquinoline in leukocyte scanning was compared with a newer agent, 2-mercaptopyridine-N-oxide. The study concluded that leukocytes labeled with Indium In 111 oxyquinoline were equally effective as those labeled with the newer agent in detecting infectious processes. This highlights the enduring relevance of Indium In 111 oxyquinoline in the field of infection and inflammation detection (Intenzo et al., 1987).
The scientific research applications of Indium In 111 oxyquinoline are diverse and span across various medical and scientific fields. Below is an overview of these applications, with each paragraph addressing a distinct research area or application:
Monocyte Trafficking to Atherosclerotic Lesions
Indium In 111 oxyquinoline has been used to noninvasively visualize monocyte recruitment to atherosclerotic lesions in live animals. This method allows dynamic and three-dimensional tracking, offering insights into the pathogenesis of atherosclerosis and the effects of treatments like statins on monocyte recruitment to lesions (Kircher et al., 2008).
Radiopharmaceutical Chemistry
Indium In 111 oxyquinoline, due to its metal chelating abilities, plays a significant role in the development of radiopharmaceuticals. Its applications include imaging of inflammation and infection and potential use in larger radiometal ions for theranostics, contributing to advancements in nuclear medicine (Southcott & Orvig, 2021).
Progenitor Cell Tracking
This compound has been explored for labeling progenitor cells in research focused on myocardial perfusion and function. Its use in radiolabeling allows for non-invasive tracking of cell distribution and behavior in response to therapeutic interventions (Bergmann, 2012).
In Vivo Imaging
Indium In 111 oxyquinoline has been used in various in vivo imaging applications, including SPECT and fluorescence dual imaging for tumor diagnosis and targeted therapy. This method allows for the seamless transition from preoperative to intraoperative tumor diagnosis, contributing to more effective cancer treatment strategies (Sano et al., 2019).
Tumor Therapy Research
Research on Indium In 111 oxyquinoline includes its application in tumor therapy, particularly its passive diffusion through cell membranes and subsequent binding to cytoplasmic components. This property is leveraged in radionuclide therapy, offering promising approaches to treat various tumor types (Thakur et al., 2003).
Propiedades
Número CAS |
65389-08-4 |
|---|---|
Nombre del producto |
Indium In 111 oxyquinoline |
Fórmula molecular |
C27H18InN3O3 |
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
indium-111(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4 |
Clave InChI |
AEGSYIKLTCZUEZ-FZTWWWDYSA-K |
SMILES isomérico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3] |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



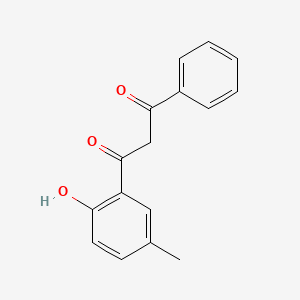
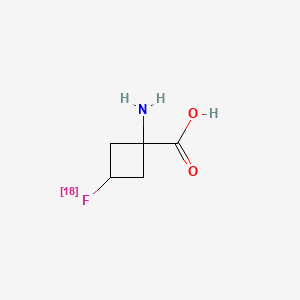
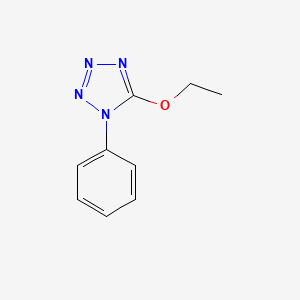
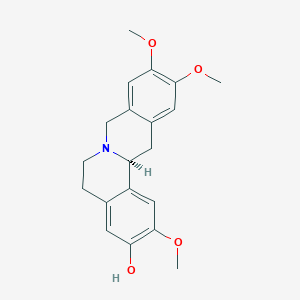
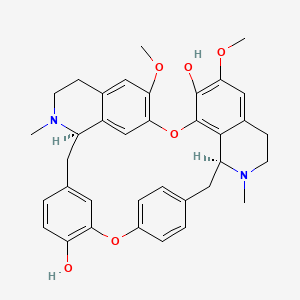
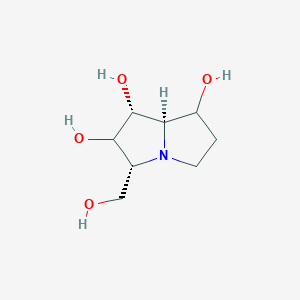
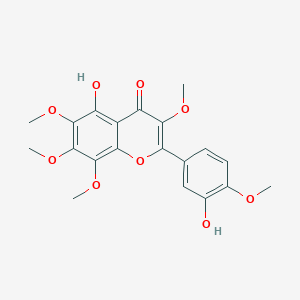
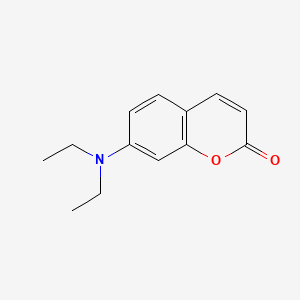
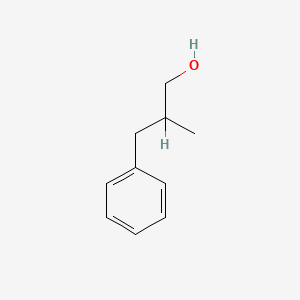
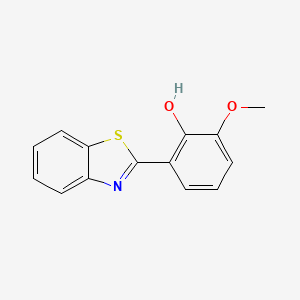
![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
